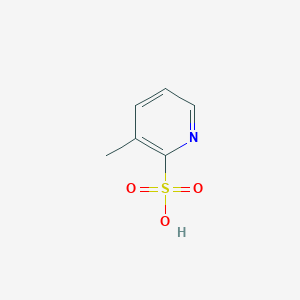
3-methylpyridine-2-sulfonic Acid
Overview
Description
3-Methylpyridine-2-sulfonic acid is an organic compound belonging to the class of pyridine derivatives It features a methyl group at the third position and a sulfonic acid group at the second position on the pyridine ring
Mechanism of Action
Target of Action
3-Methylpyridine-2-sulfonic Acid, also known as 3-Methylpyridine, primarily targets Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Instead, it involves a process where the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
It’s known that the compound can be involved in the degradation of pyridine derivatives . The degradation of 2-hydroxypyridine, for instance, begins with hydroxylation to 2,5-dihydroxypyridine, followed by maleamic acid, maleic acid, and fumaric acid formation .
Result of Action
It’s known that the compound can lead to the formation of 5-nitropyridine-2-sulfonic acid in a two-step reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, microbial degradation of pyridine derivatives, including 3-Methylpyridine, can occur in the environment . .
Biochemical Analysis
Biochemical Properties
3-Methylpyridine-2-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the degradation of pyridine derivatives. For instance, it can be hydroxylated by specific enzymes to form dihydroxypyridine derivatives, which are further metabolized into simpler compounds such as maleamic acid, maleic acid, and fumaric acid . These interactions highlight the compound’s role in microbial degradation pathways and its potential use in bioremediation processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways . These effects underscore the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, the compound can inhibit or activate enzymes involved in pyridine metabolism, leading to changes in the levels of metabolic intermediates Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various byproducts . These byproducts can have different effects on cellular processes, highlighting the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes and modulating gene expression. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular function and causing oxidative stress . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by specific enzymes to form various intermediates, which are further processed through different metabolic routes. For example, the compound can be hydroxylated to form dihydroxypyridine derivatives, which are then converted into simpler compounds such as maleamic acid, maleic acid, and fumaric acid
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by specialized transporters, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to certain proteins, which facilitate its distribution within the cell. These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, such as post-translational modifications and interactions with targeting signals For example, it can be localized to the mitochondria, where it can modulate mitochondrial function and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyridine-2-sulfonic acid typically involves the sulfonation of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Reaction Example: [ \text{C}_6\text{H}_7\text{N} + \text{SO}_3 \rightarrow \text{C}_6\text{H}_6\text{N(SO}_3\text{H}) ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the sulfonation process.
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
3-Methylpyridine-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylpyridine-4-sulfonic acid
- 2-Methylpyridine-3-sulfonic acid
- 4-Methylpyridine-2-sulfonic acid
Uniqueness
3-Methylpyridine-2-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a useful tool in biological and medicinal research.
Properties
IUPAC Name |
3-methylpyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKQNSTGLBIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376446 | |
| Record name | 3-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223480-78-2 | |
| Record name | 3-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


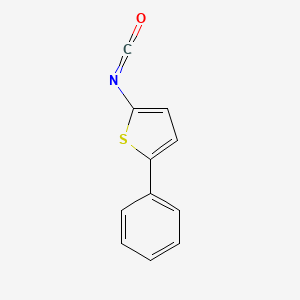
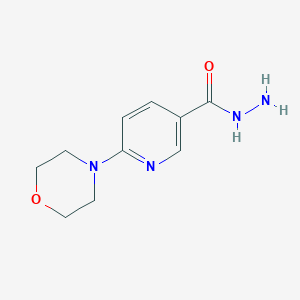

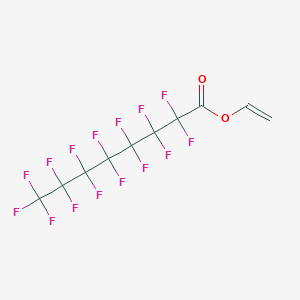
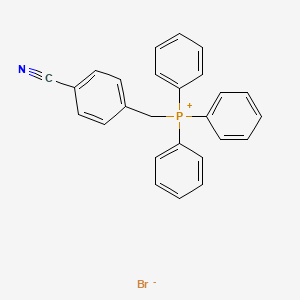



![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)
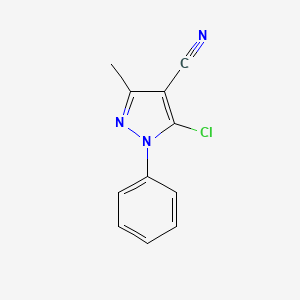
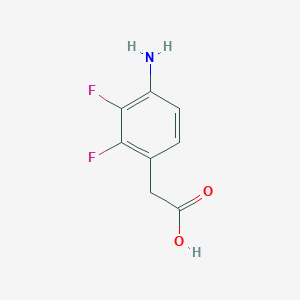
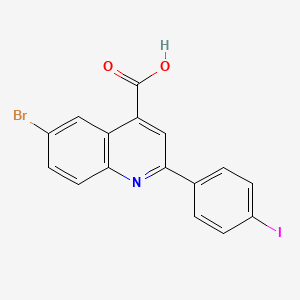
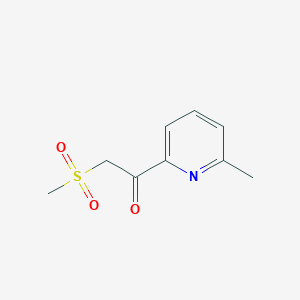
![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)
